![molecular formula C25H23NO5 B12507948 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or potassium hydroxide.
Coupling Reaction: The protected amino acid is then coupled with a phenylbutanoic acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the starting amino acid are protected using the Fmoc group.
Hydroxylation: The hydroxylation reaction is scaled up using industrial-grade reagents and equipment.
Coupling: The coupling reaction is performed in large reactors with efficient mixing and temperature control to ensure high yield and purity.
化学反应分析
Types of Reactions
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, which is commonly used in peptide synthesis.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Piperidine, room temperature, inert atmosphere.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Removal of the Fmoc group, yielding the free amino acid.
科学研究应用
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to the presence of the Fmoc protecting group, which allows for selective deprotection and coupling reactions.
Biological Studies: The compound is used in studies involving amino acid derivatives and their effects on biological systems, including enzyme interactions and protein synthesis.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industrial Applications: The compound is used in the production of specialized chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound interacts with various reagents and catalysts to facilitate selective reactions, ultimately leading to the formation of desired peptide sequences.
相似化合物的比较
Similar Compounds
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-(2-naphthyl)butanoic acid
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-(3-quinolinyl)butanoic acid
Uniqueness
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group and a hydroxy group on the butanoic acid backbone. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in peptide synthesis and other applications.
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSULZSNDXGGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)

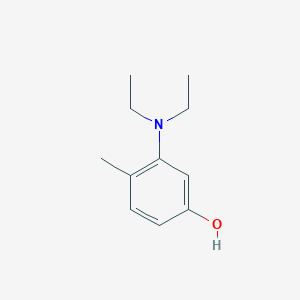
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)


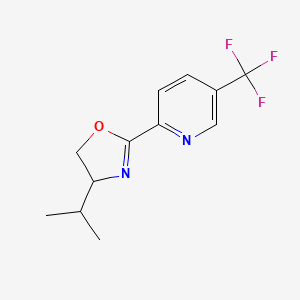
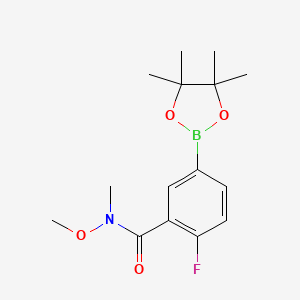
![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
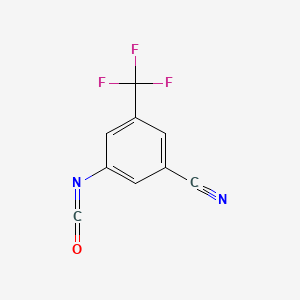
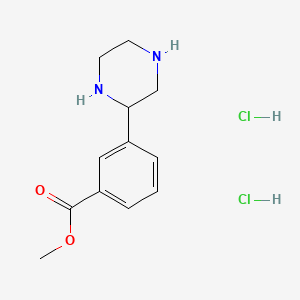
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)
